2-(methylsulfinyl)ethanamine

Physicochemical Properties Solubility Medicinal Chemistry

2-(methylsulfinyl)ethanamine (CAS 49773-19-5) is a small-molecule organosulfur compound with the molecular formula C3H9NOS and a molecular weight of 107.18 g/mol. It is characterized by a primary amine group attached to an ethyl chain bearing a chiral methylsulfinyl (–S(=O)CH3) moiety, which classifies it as an aliphatic sulfoxide.

Molecular Formula C3H10ClNOS
Molecular Weight 143.64 g/mol
CAS No. 49773-19-5
Cat. No. B1600919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methylsulfinyl)ethanamine
CAS49773-19-5
Molecular FormulaC3H10ClNOS
Molecular Weight143.64 g/mol
Structural Identifiers
SMILESCS(=O)CCN.Cl
InChIInChI=1S/C3H9NOS/c1-6(5)3-2-4/h2-4H2,1H3
InChIKeyTWZPEKSMCMSPOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is 2-(methylsulfinyl)ethanamine (CAS 49773-19-5)? A Core Overview for Procurement and Research Sourcing


2-(methylsulfinyl)ethanamine (CAS 49773-19-5) is a small-molecule organosulfur compound with the molecular formula C3H9NOS and a molecular weight of 107.18 g/mol [1]. It is characterized by a primary amine group attached to an ethyl chain bearing a chiral methylsulfinyl (–S(=O)CH3) moiety, which classifies it as an aliphatic sulfoxide [1]. This structure provides a unique combination of polar and chiral properties, making it a versatile building block in organic synthesis and medicinal chemistry research [2].

The 2-(methylsulfinyl)ethanamine Advantage: Why Analogs and Alternatives Are Not Interchangeable


For scientific and industrial users, 2-(methylsulfinyl)ethanamine cannot be readily substituted with its closest structural analogs, such as the corresponding sulfide (2-(methylthio)ethanamine) or sulfone (2-(methylsulfonyl)ethanamine). The sulfinyl group represents an intermediate oxidation state, conferring a distinct polarity and electronic profile that significantly alters solubility, reactivity, and biological interactions compared to the more hydrophobic sulfide or the more strongly electron-withdrawing sulfone [1][2]. This specific balance of properties is critical in applications ranging from asymmetric catalysis to optimizing the pharmacokinetic profile of drug candidates, where even minor modifications to the oxidation state can lead to substantial changes in a molecule's performance [3].

Quantitative Evidence for 2-(methylsulfinyl)ethanamine: Key Differentiation Data for Selection


Enhanced Hydrophilicity of 2-(methylsulfinyl)ethanamine Compared to Sulfide Analog

The sulfinyl group in 2-(methylsulfinyl)ethanamine confers significantly higher hydrophilicity compared to its closest analog, 2-(methylthio)ethanamine, as evidenced by computed partition coefficients. This property is crucial for applications requiring aqueous solubility [1][2].

Physicochemical Properties Solubility Medicinal Chemistry

2-(methylsulfinyl)ethanamine as a Critical Intermediate for Selatinib (L-2) with Superior In Vivo Efficacy

2-(methylsulfinyl)ethanamine is a key synthetic intermediate for the lapatinib analog L-2 (selatinib). The incorporation of this specific sulfinyl-containing fragment is associated with a distinct therapeutic profile. In head-to-head in vivo studies, selatinib (L-2) demonstrated superior tumor growth inhibition compared to lapatinib [1].

Anticancer EGFR/HER-2 Inhibitor Drug Discovery

Chiral Resolution of 2-(methylsulfinyl)ethanamine for Asymmetric Synthesis Applications

The sulfur atom in 2-(methylsulfinyl)ethanamine is a stereogenic center, making the compound chiral. Unlike its achiral sulfide and sulfone analogs, this sulfoxide can be resolved into its pure enantiomers, which are valuable in asymmetric synthesis and as chiral ligands [1].

Asymmetric Synthesis Chiral Resolution Catalysis

Primary Procurement-Driven Application Scenarios for 2-(methylsulfinyl)ethanamine


Synthesis of Dual EGFR/HER-2 Kinase Inhibitors

2-(methylsulfinyl)ethanamine is a validated reagent for the synthesis of selatinib (L-2), a lapatinib analog that has demonstrated superior in vivo tumor growth inhibition (94.8% vs 89.7%) in NCI-N87 xenograft models compared to the parent drug [1]. Procurement of this specific building block is essential for medicinal chemistry teams aiming to replicate or build upon this scaffold to improve aqueous solubility and oral bioavailability in kinase inhibitor programs [1].

Chiral Building Block for Asymmetric Synthesis and Ligand Design

As a chiral sulfoxide, 2-(methylsulfinyl)ethanamine serves as a valuable starting material for enantioselective transformations [2]. The ability to obtain this compound in enantiomerically pure form (e.g., (S)-enantiomer with [α]D -136.8) makes it critical for research groups developing new asymmetric catalysts or synthesizing stereochemically complex drug candidates where chirality is a key determinant of activity [2].

Modulation of Physicochemical Properties in Lead Optimization

In drug discovery, the sulfinyl group offers a distinct balance of polarity and hydrogen-bonding capacity compared to sulfides or sulfones [3][4]. With a computed XLogP3 of -1.6, 2-(methylsulfinyl)ethanamine is significantly more hydrophilic than its sulfide analog (XLogP3 = -0.1) [3][4]. Researchers can strategically incorporate this building block to tune the aqueous solubility and lipophilicity of a lead series without resorting to more complex or metabolically labile functional groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(methylsulfinyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.